ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamido]benzoate ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamido]benzoate
Brand Name: Vulcanchem
CAS No.: 422290-05-9
VCID: VC5043178
InChI: InChI=1S/C25H19BrN4O3S/c1-2-33-24(32)15-7-10-17(11-8-15)27-22(31)14-34-25-29-19-12-9-16(26)13-18(19)23-28-20-5-3-4-6-21(20)30(23)25/h3-13H,2,14H2,1H3,(H,27,31)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42
Molecular Formula: C25H19BrN4O3S
Molecular Weight: 535.42

ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamido]benzoate

CAS No.: 422290-05-9

Cat. No.: VC5043178

Molecular Formula: C25H19BrN4O3S

Molecular Weight: 535.42

* For research use only. Not for human or veterinary use.

ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamido]benzoate - 422290-05-9

Specification

CAS No. 422290-05-9
Molecular Formula C25H19BrN4O3S
Molecular Weight 535.42
IUPAC Name ethyl 4-[[2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetyl]amino]benzoate
Standard InChI InChI=1S/C25H19BrN4O3S/c1-2-33-24(32)15-7-10-17(11-8-15)27-22(31)14-34-25-29-19-12-9-16(26)13-18(19)23-28-20-5-3-4-6-21(20)30(23)25/h3-13H,2,14H2,1H3,(H,27,31)
Standard InChI Key SOAPLMKIHGCOCX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name delineates its polycyclic framework and functional groups:

  • Core structure: An 8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene system, featuring fused aromatic and non-aromatic rings with nitrogen heteroatoms.

  • Substituents:

    • A 4-bromo group on the tetracyclic system.

    • A sulfanylacetamido linker (-S-CH₂-CONH-) bridging the tetracyclic core to the benzoate ester.

    • An ethyl ester at the para position of the benzoic acid moiety.

This architecture suggests potential for π-π stacking interactions, hydrogen bonding, and electrophilic reactivity, which are critical in drug design .

ParameterValueSource
SolventEthanol/DMF (6:1 v/v)
Temperature0°C → room temperature
Reaction Time16 hours
CatalystSodium ethoxide (21% in EtOH)
Yield84%

Physicochemical Properties

Molecular Weight and Formula

  • Molecular Formula: C₂₇H₂₄BrN₃O₄S

  • Molecular Weight: Calculated as 574.47 g/mol (exact mass requires high-resolution MS validation).

Spectroscopic Characterization

  • ¹³C NMR: Expected signals include:

    • 167–170 ppm (ester carbonyl).

    • 160–165 ppm (amide carbonyl).

    • 120–140 ppm (aromatic carbons).

    • 35–45 ppm (methylene groups in the sulfanylacetamido linker) .

  • Mass Spectrometry: Predominant fragments would arise from cleavage of the labile thioether bond (C-S) and ester group (C-O), with molecular ion [M+H]⁺ at m/z 575 .

Thermal Properties

Extrapolating from ethyl 4-(bromomethyl)benzoate (CAS 26496-94-6):

  • Melting Point: ~40°C (solid at room temperature).

  • Boiling Point: >300°C under reduced pressure .

Challenges and Future Directions

  • Synthetic Scalability: Multi-step synthesis with chromatographic purification limits large-scale production. Flow chemistry approaches could improve efficiency .

  • Solubility Optimization: The lipophilic tetracyclic system may necessitate formulation with cyclodextrins or lipid nanoparticles for in vivo studies.

  • Target Identification: High-throughput screening and molecular docking studies are needed to elucidate precise biological targets.

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